2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenoxypropanones These compounds are characterized by the presence of a phenoxy group attached to a propanone backbone, with a pyrrolidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 2-ethylphenol with 1-(pyrrolidin-1-yl)propan-1-one under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one
- 2-(2-Propylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one
- 2-(2-Isopropylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
2-(2-Ethylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific ethyl substituent on the phenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-13-8-4-5-9-14(13)18-12(2)15(17)16-10-6-7-11-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKINIJLCVZPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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